N-(3-methoxyphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4/c1-17(2)18-11-13-20(14-12-18)36-26-25-30-31(16-24(33)28-19-7-6-8-21(15-19)35-3)27(34)32(25)23-10-5-4-9-22(23)29-26/h4-15,17H,16H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJJVIYDEUGKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline core. Reagents such as hydrazine derivatives and quinoxaline precursors are often used in this step.
Functionalization of the Core: The triazoloquinoxaline core is then functionalized with various substituents. This can involve reactions such as alkylation, acylation, or arylation to introduce the desired functional groups.
Final Coupling: The final step involves coupling the functionalized triazoloquinoxaline core with the 3-methoxyphenyl and 4-(propan-2-yl)phenoxy groups. This can be achieved through reactions such as Suzuki-Miyaura coupling or other cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Recent studies have highlighted the anticancer properties of quinoxaline derivatives. For instance, compounds related to N-(3-methoxyphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide have shown promising results in inhibiting the growth of various cancer cell lines such as HCT-116 and MCF-7. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of signaling molecules involved in cancer progression .
- Antimicrobial Activity :
-
Neuroprotective Effects :
- Compounds with similar structures have been studied for neuroprotective properties. The ability to cross the blood-brain barrier makes quinoxaline derivatives potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting neuroinflammatory pathways .
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that include the formation of the triazole ring and subsequent modifications to enhance biological activity. The synthesis pathway typically involves:
- Formation of the quinoxaline scaffold.
- Introduction of the methoxyphenyl group.
- Functionalization to obtain acetamide derivatives.
Case Studies and Research Findings
Several studies have been conducted on related compounds to assess their biological activities:
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoxaline-Based Analogues
Methyl [4-(Substituted 2-Quinoxalinyloxy) Phenyl] Acetates ():
- Structure: Quinoxaline core with phenoxy-acetate ester substituents.
- Activity : Demonstrated anticancer activity against leukemia cells (IC₅₀: 2–8 μM), attributed to methotrexate-like folate antagonism .
- Key Difference : The ester group in these compounds reduces metabolic stability compared to the acetamide in the target compound, which may enhance in vivo persistence.
Bis(Quinoxalinylphenoxy)alkanes ():
- Structure: Dimeric quinoxaline derivatives with phenoxy-acetamide linkers.
- Activity : Dual PARP-1/EGFR inhibition (IC₅₀: 0.8–3.2 μM for PARP-1; 1.5–4.7 μM for EGFR) and cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀: 9–22 μM) .
- Key Difference: Dimeric structures improve target affinity but may reduce solubility. The monomeric target compound likely has better pharmacokinetics.
Triazole-Containing Derivatives
Triazoloquinazolinones ():
- Structure: Triazole fused with quinazolinone, substituted with thiosemicarbazide.
- Activity : Moderate antimicrobial activity (MIC: 16–64 μg/mL against S. aureus and E. coli).
- Structure: Triazole-thiadiazine hybrids with phenoxy-acetamide side chains.
- Activity : PARP-1 inhibition (IC₅₀: 1.2–2.8 μM) and apoptosis induction in breast cancer cells.
- Key Difference: The thiadiazine ring introduces sulfur, which may alter metabolic pathways compared to the triazoloquinoxaline core .
Acetamide-Linked Compounds
N-(4-Methoxyphenyl)-2-[Tetrahydroquinoxalinyl]acetamide ():
- Structure: Tetrahydroquinoxaline core with 4-methoxyphenyl acetamide.
Thiazolidinone-Acetamides ():
- Structure: Thiazolidinone ring conjugated to coumarin-acetamide.
- Activity : Antidiabetic and antioxidant properties (IC₅₀: 12–45 μM for α-glucosidase inhibition).
- Key Difference: The thiazolidinone moiety targets metabolic enzymes, unlike the kinase-focused triazoloquinoxaline .
Structural and Functional Analysis Table
Biological Activity
N-(3-methoxyphenyl)-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a complex structure incorporating a triazole ring and a quinoxaline moiety. The presence of the methoxy group and the isopropylphenoxy substituent are significant for its biological interactions.
Antitumor Activity
The triazole scaffold is well-known for its antitumor properties. Compounds containing this moiety have been evaluated for their ability to inhibit tumor growth through mechanisms involving the modulation of hypoxia-inducible factors (HIFs). For example, certain analogs have demonstrated inhibition of HIF-1 activity in cancer cell lines at concentrations as low as 10 nM . This suggests that N-(3-methoxyphenyl)-2-{...}acetamide may also possess similar antitumor activities.
Anti-inflammatory Effects
Compounds with triazole structures are often evaluated for anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes. Studies have highlighted that certain triazole derivatives can significantly reduce inflammation markers in vitro . Given the structural characteristics of N-(3-methoxyphenyl)-2-{...}acetamide, it may also exhibit anti-inflammatory effects.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole-containing compounds:
- Antimicrobial Study : A study on benzotriazole derivatives showed promising results against Escherichia coli, with effective MIC values indicating potential for further development in antimicrobial therapies .
- Antitumor Evaluation : Research on manassantin analogues revealed strong cytotoxicity against various cancer cell lines, suggesting that modifications in similar compounds could enhance their therapeutic profiles against tumors .
- Inflammation Inhibition : Investigations into triazole derivatives demonstrated their capability to modulate inflammatory responses in cell cultures, indicating a pathway for developing anti-inflammatory medications .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | MIC/IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Benzotriazole Derivatives | 12.5 - 25 μg/ml | Inhibition of bacterial growth |
| Antitumor | Manassantin Analogues | 10 - 100 nM | Inhibition of HIF-1α expression |
| Anti-inflammatory | Triazole Derivatives | Varies | Modulation of pro-inflammatory cytokines |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Core Formation | K₂CO₃/DMF | 80°C | 65–70 |
| Phenoxy Attachment | Et₃N/EtOH | Reflux | 55–60 |
| Acetamide Coupling | EDC/HOBt/DMF | RT | 75–80 |
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Confirm methoxy (δ 3.8–4.0 ppm), isopropylphenoxy (δ 1.2–1.4 ppm for CH₃), and acetamide (δ 2.1–2.3 ppm) groups. Triazole protons appear as singlets (δ 8.2–8.5 ppm) .
- HRMS : Verify molecular ion peak ([M+H]⁺ at m/z ~524.2) .
- IR : Detect carbonyl stretches (C=O at 1680–1700 cm⁻¹) and triazole C-N (1540 cm⁻¹) .
Basic: How is initial biological activity screening conducted?
Methodological Answer:
- Anticancer Assays : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (typically 5–20 µM). Include positive controls like doxorubicin .
- Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA (IC₅₀ ~10 µM) .
- Dose-Response Curves : Perform in triplicate with serial dilutions (0.1–100 µM) .
Q. Table 2: Comparative Biological Activity
| Assay | IC₅₀ (µM) | Reference Compound IC₅₀ (µM) |
|---|---|---|
| HeLa Cytotoxicity | 12.3 ± 1.2 | Doxorubicin: 0.8 ± 0.1 |
| COX-2 Inhibition | 9.8 ± 0.7 | Celecoxib: 0.05 ± 0.01 |
Advanced: How do substituents (e.g., methoxy vs. isopropylphenoxy) affect SAR?
Methodological Answer:
- Methoxy Group : Enhances solubility and modulates electron density, improving target binding (e.g., π-π stacking with kinase active sites) .
- Isopropylphenoxy : Increases lipophilicity (logP ~3.5), enhancing membrane permeability but reducing aqueous solubility. Replace with polar groups (e.g., hydroxyl) to balance bioavailability .
Key Finding : Methyl-to-isopropyl substitution boosts anticancer activity by 30% due to hydrophobic interactions .
Advanced: What strategies resolve contradictions in biological data across studies?
Methodological Answer:
- Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) to reduce variability .
- Metabolic Stability Testing : Use hepatic microsomes to identify rapid degradation (t₁/₂ < 30 min) as a cause of false negatives .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (e.g., p-AKT suppression) alongside enzymatic assays .
Advanced: How is thermal/photolytic stability assessed for formulation?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C indicates suitability for lyophilization .
- Photostability : Expose to UV light (ICH Q1B guidelines); observe <5% degradation after 48 hours .
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; HPLC purity >95% confirms robustness .
Advanced: What advanced techniques elucidate mechanism of action?
Methodological Answer:
- X-ray Crystallography : Resolve binding mode with kinase targets (e.g., ATP-binding pocket occupancy) .
- Molecular Dynamics Simulations : Predict binding affinity (ΔG ~-9.2 kcal/mol) and residence time (>100 ns) .
- CRISPR-Cas9 Knockout : Validate target specificity by deleting suspected receptors (e.g., EGFR) and observing activity loss .
Advanced: How to address poor aqueous solubility in preclinical studies?
Methodological Answer:
- Nanoparticle Formulation : Use PLGA-PEG carriers (size ~150 nm, PDI <0.2) to enhance solubility (up to 10-fold) .
- Prodrug Design : Introduce phosphate esters for pH-dependent release in tumors .
- Co-Solvent Systems : Test combinations like PEG-300/water (70:30) for in vivo dosing .
Advanced: What in vitro toxicity profiles are critical for lead optimization?
Methodological Answer:
- hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ >30 µM preferred) .
- Cytotoxicity in HEK293 : Selectivity index (SI = IC₅₀_HEK293/IC₅₀_HeLa) >5 indicates safety .
- Genotoxicity : Ames test (≤2-fold revertant increase) and micronucleus assay .
Advanced: How are computational methods integrated into optimization?
Methodological Answer:
- QSAR Modeling : Predict logP (2.8 vs. experimental 3.1) and pKa (8.4) for solubility-pH profiling .
- Docking Screens : Prioritize derivatives with Glide scores <-10 kcal/mol against EGFR .
- ADMET Prediction : Use SwissADME to optimize bioavailability (TPSA <90 Ų, rotatable bonds <7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
